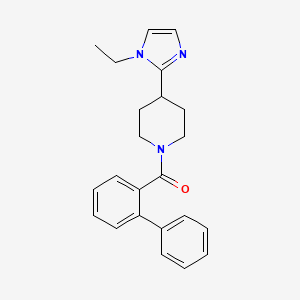

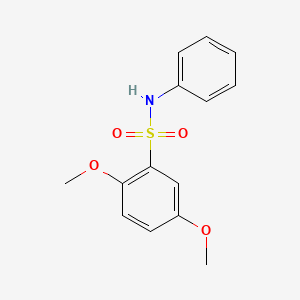

![molecular formula C17H11N3O3 B5661303 10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B5661303.png)

10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 10H-indolo[3,2-b]quinoline derivatives, including structures similar to 10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline, typically involves multi-step reactions, starting from commercially available precursors. For instance, Etukala, Kumar, and Ablordeppey (2008) describe a short and convenient synthesis involving a copper acetate-catalyzed coupling reaction followed by a palladium acetate-catalyzed intramolecular arylation reaction, demonstrating a modified approach to their previously reported methods (Etukala, Kumar, & Ablordeppey, 2008). Similarly, Fan and Ablordeppey (1997) report an alternative synthesis route that includes N-arylation and oxidative cyclization steps, leading to selective N-alkylation of the quindoline derivatives (Fan & Ablordeppey, 1997).

Molecular Structure Analysis

The molecular structure of 10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline and related compounds is characterized by the presence of the indoloquinoline core, which contributes to the compound's chemical behavior and biological activity. Studies on the synthesis and structure-activity relationship of methyl-substituted indolo[2,3-b]quinolines reveal insights into the importance of structural moieties and substituent patterns on the biological activities of these compounds, highlighting the rigid structure and scope for derivatization of the quindoline skeleton (Peczyńska‐Czoch, Pognan, Kaczmarek, & Boratyński, 1994).

Chemical Reactions and Properties

The chemical reactivity of 10H-indolo[3,2-b]quinoline derivatives involves various reactions such as N-alkylation, acylation, and selective functionalization. These reactions allow for the synthesis of a wide array of derivatives with diverse chemical properties and potential biological activities. For example, the selective N-alkylation methodology developed by Fan and Ablordeppey (1997) demonstrates the compound's versatility in chemical modifications (Fan & Ablordeppey, 1997).

Physical Properties Analysis

The physical properties of 10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline, such as melting points, solubility, and crystal structure, are crucial for its potential applications in drug development and material science. These properties are often influenced by the compound's molecular structure and substituent groups.

Chemical Properties Analysis

The chemical properties, including the compound's stability, reactivity, and interaction with biological targets, are essential for understanding its potential applications. The synthesis and study of indoloquinoline derivatives, as described by researchers, provide valuable insights into these properties, demonstrating the compound's potential as a scaffold for developing novel therapeutic agents (Etukala, Kumar, & Ablordeppey, 2008).

Eigenschaften

IUPAC Name |

1-(2-nitroindolo[3,2-b]quinolin-10-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c1-10(21)19-15-5-3-2-4-13(15)17-16(19)9-11-8-12(20(22)23)6-7-14(11)18-17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCPJDYYYZZJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

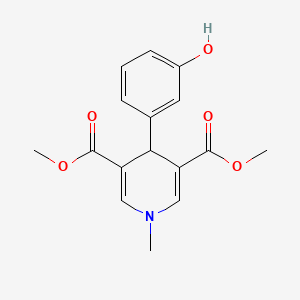

![8-methoxy-2-methyl-5-[4-(piperidin-1-ylcarbonyl)phenyl]quinoline](/img/structure/B5661223.png)

![(3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5661246.png)

![2-(2-hydroxyphenoxy)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5661250.png)

![3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5661256.png)

![N-[(3S*,4R*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5661306.png)

![2-ethyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5661315.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661328.png)

![methyl 4-[({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoate](/img/structure/B5661333.png)